molecular formula C9H12N2O B1407815 4-(1H-Pyrazol-1-yl)cyclohexan-1-one CAS No. 1425971-78-3

4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B1407815
CAS No.: 1425971-78-3
M. Wt: 164.2 g/mol
InChI Key: ICBCZKSSFUDQNY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution at the 4-position of cyclohexanone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the ketone group or the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

4-(1H-Pyrazol-1-yl)cyclohexan-1-one is primarily studied for its medicinal properties. It has been investigated as a potential therapeutic agent due to its ability to inhibit various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation and survival .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. A study reported that pyrazole derivatives could reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases such as arthritis .

Agricultural Applications

The compound's applications extend beyond medicinal chemistry into agriculture, where it has been explored as a pesticide or herbicide.

Pesticidal Activity

Research indicates that this compound exhibits pesticidal properties. A study conducted on various agricultural pests showed that formulations containing this compound effectively reduced pest populations without harming beneficial insects. This characteristic makes it a candidate for eco-friendly pest management strategies .

Material Science Applications

In material science, this compound has been investigated for its role in synthesizing novel materials.

Polymer Synthesis

The compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Researchers have developed copolymers incorporating pyrazole units that exhibit improved resistance to heat and chemicals, making them suitable for industrial applications.

Case Study 1: Anticancer Research

A notable case study published in Cancer Research involved synthesizing a series of pyrazole derivatives based on this compound. The study found that certain modifications enhanced anticancer activity significantly compared to the parent compound, indicating the importance of structural variations in drug design .

Case Study 2: Agricultural Trials

Field trials conducted to evaluate the effectiveness of this compound as a pesticide showed promising results. The trials indicated a reduction in pest populations by up to 70% compared to control plots, demonstrating its potential as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and substituents .

Biological Activity

4-(1H-Pyrazol-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C9_9H12_{12}N2_2O and a molecular weight of 164.20 g/mol. It features a cyclohexanone ring substituted with a pyrazole moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the cyclization of cyclohexanone with hydrazine derivatives under controlled conditions. The compound can undergo various chemical transformations, including oxidation and reduction, utilizing reagents such as potassium permanganate and sodium borohydride. These transformations are crucial for modifying its biological activity and enhancing its therapeutic potential .

Biological Activities

Research indicates that this compound exhibits significant biological activities, which include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially effective against various pathogens.
  • Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, which could have implications for drug development targeting enzyme-related diseases.
  • Receptor Interaction : The compound interacts with various receptors, influencing signaling pathways that are critical for numerous physiological processes .

The mechanism of action of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering biological responses.
  • Receptor Agonism/Antagonism : Depending on the context, it can act as an agonist or antagonist at specific receptors, modulating their activity and downstream effects .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(1H-Pyrazol-1-yl)cyclohexan-1-oneC9_9H12_{12}N2_2OSimilar biological activities; different substitution patterns.
4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanoneC10_{10}H14_{14}N2_2OContains a methyl group affecting solubility and reactivity.
2-(1H-Pyrazol-1-yl)cyclohexanoneC9_9H12_{12}N2_2ODifferent position of the pyrazole ring may affect biological profile.

The unique structural arrangement of this compound influences its reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have reported on the biological activities of pyrazole derivatives, including:

  • Antimicrobial Studies : A study demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Cancer Research : Research on related pyrazole compounds has shown promising results in inhibiting cancer cell proliferation through modulation of specific signaling pathways .
  • Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to target enzymes, providing insights into its potential therapeutic mechanisms .

Properties

IUPAC Name

4-pyrazol-1-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1,6-8H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBCZKSSFUDQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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